molecular formula C32H40O6 B15211676 (3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B15211676
M. Wt: 520.7 g/mol
InChI Key: XTDQUGHBBZIKTE-XFTNXAEASA-N
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Description

The compound (3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentafuran ring, a biphenyl carboxylate group, and a dioxolane moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopentafuran core, followed by the introduction of the dioxolane and biphenyl carboxylate groups. Typical synthetic routes may include:

    Formation of the Cyclopentafuran Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Dioxolane Group: This can be achieved through a reaction between a heptyl-substituted diol and an appropriate acetal or ketal under acidic conditions.

    Attachment of the Biphenyl Carboxylate Group: This step may involve esterification or transesterification reactions using biphenyl-4-carboxylic acid and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

    Modulation of Pathways: It may influence biochemical pathways by acting as an inhibitor or activator of key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and stereochemistry can lead to unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C32H40O6

Molecular Weight

520.7 g/mol

IUPAC Name

[(3aS,4S,5S,6aR)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28-,29+/m0/s1

InChI Key

XTDQUGHBBZIKTE-XFTNXAEASA-N

Isomeric SMILES

CCCCCCCC1(OCCO1)CC[C@@H]2[C@H](C[C@@H]3[C@H]2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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